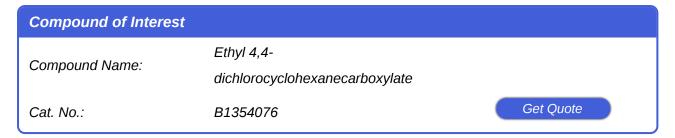


An In-depth Technical Guide to Ethyl 4,4-dichlorocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4-dichlorocyclohexanecarboxylate is a halogenated derivative of ethyl cyclohexanecarboxylate. While specific experimental data for this compound is not readily available in the public domain, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and expected analytical characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Structure and Properties

Ethyl 4,4-dichlorocyclohexanecarboxylate is characterized by a cyclohexane ring substituted with an ethyl ester group at position 1 and two chlorine atoms at position 4.

Table 1: Chemical and Physical Properties



Property	Value	Source
Molecular Formula	C9H14Cl2O2	PubChem[1]
Molecular Weight	225.11 g/mol	PubChem[1]
IUPAC Name	ethyl 4,4-dichlorocyclohexane- 1-carboxylate	PubChem[1]
SMILES	CCOC(=O)C1CCC(CC1)(Cl)Cl	PubChem[1]
CAS Number	444578-35-2	PubChem[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 4,4- dichlorocyclohexanecarboxylate** is not currently published. However, a highly plausible synthetic route involves the conversion of the ketone group of a readily available starting material, Ethyl 4-oxocyclohexanecarboxylate, into a geminal dichloride.

Proposed Synthetic Pathway

The conversion of a ketone to a gem-dichloro group can be achieved using various chlorinating agents. Phosphorus pentachloride (PCl₅) and tungsten hexachloride (WCl₆) are common reagents for this transformation.[2]

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Caption: Proposed synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate.

General Experimental Protocol (Hypothetical)

Reaction of Ethyl 4-oxocyclohexanecarboxylate with Phosphorus Pentachloride (PCI₅):

Materials:



- Ethyl 4-oxocyclohexanecarboxylate
- Phosphorus pentachloride (PCI₅)
- Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)
- Ice bath
- Stirring apparatus
- Apparatus for quenching and extraction
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-oxocyclohexanecarboxylate in an anhydrous inert solvent.
 - Cool the solution in an ice bath.
 - Slowly add solid PCI₅ to the stirred solution. The reaction is often exothermic.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or GC).
 - Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PCl₅.
 - Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for **Ethyl 4,4-dichlorocyclohexanecarboxylate** are not available, its expected spectroscopic features can be predicted based on the analysis of its structural precursor and related compounds.



Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 2: Predicted IR Spectral Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
C=O (Ester)	~1735	Strong absorption, typical for saturated esters.
C-O (Ester)	~1170-1250	Strong, characteristic stretching vibration.
C-H (Aliphatic)	~2850-2960	Stretching vibrations of the cyclohexane and ethyl groups.
C-Cl	~600-800	Stretching vibrations. The presence of two C-Cl bonds on the same carbon may result in two distinct bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the ethyl group and the cyclohexane ring protons. The chemical shifts of the cyclohexane protons will be influenced by the presence of the electron-withdrawing ester and dichloro groups.

Table 3: Predicted ¹H NMR Spectral Data



Protons	Multiplicity	Approximate Chemical Shift (ppm)	Integration
-CH₃ (Ethyl)	Triplet	1.2-1.3	3H
-CH ₂ - (Ethyl)	Quartet	4.1-4.2	2H
-CH- (Position 1)	Multiplet	2.3-2.5	1H
-CH ₂ - (Positions 2, 6)	Multiplet	1.8-2.2	4H
-CH ₂ - (Positions 3, 5)	Multiplet	2.0-2.4	4H

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Table 4: Predicted ¹³C NMR Spectral Data

Carbon	Approximate Chemical Shift (ppm)	
C=O (Ester)	173-175	
C-Cl ₂ (Position 4)	85-95	
-O-CH ₂ - (Ethyl)	60-62	
-CH- (Position 1)	40-45	
-CH ₂ - (Positions 2, 6)	30-35	
-CH ₂ - (Positions 3, 5)	35-40	
-CH₃ (Ethyl)	13-15	

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 in a ratio of approximately 9:6:1).



Table 5: Predicted Mass Spectrometry Data

Fragment	m/z	Notes
[C9H14Cl2O2]+	224 (M ⁺)	Molecular ion with characteristic isotopic pattern for two chlorine atoms.
[M - OCH ₂ CH ₃] ⁺	179	Loss of the ethoxy group.
[M - COOCH₂CH₃] ⁺	151	Loss of the ethoxycarbonyl group.
[M - Cl]+	189	Loss of a chlorine atom.
[M - 2Cl]+	154	Loss of both chlorine atoms.

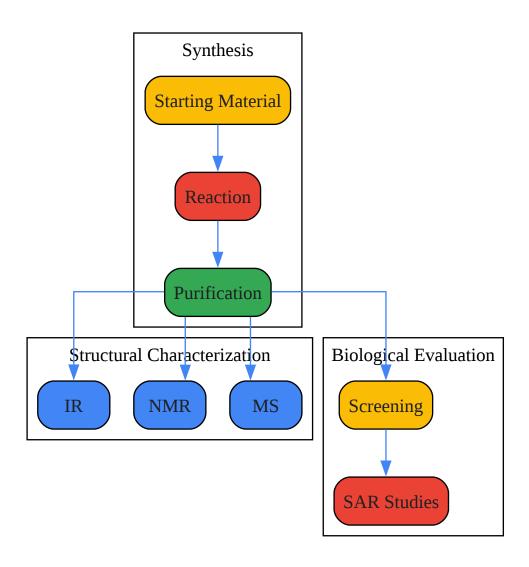
Biological Activity

There is no specific information available regarding the biological activity of **Ethyl 4,4-dichlorocyclohexanecarboxylate**. However, various derivatives of cyclohexane have been reported to exhibit antimicrobial properties against a range of bacteria.[3][4] For instance, some cyclohexane derivatives have shown activity against Gram-positive bacteria, while others have been found to be active against both Gram-positive and Gram-negative bacteria.[3] The introduction of halogen atoms into organic molecules can sometimes enhance their biological activity. Therefore, it is plausible that **Ethyl 4,4-dichlorocyclohexanecarboxylate** could be investigated for potential antimicrobial or other biological activities.

Logical Relationships and Workflows

The process of characterizing a novel compound like **Ethyl 4,4-dichlorocyclohexanecarboxylate** follows a logical workflow.





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Caption: Workflow for synthesis and characterization of a novel compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of **Ethyl 4,4-dichlorocyclohexanecarboxylate** for the scientific community. While experimental data remains to be published, the information presented on its structure, predicted properties, a viable synthetic approach, and expected analytical data serves as a valuable starting point for researchers. Further investigation into the synthesis, characterization, and potential biological activities of this compound is warranted.



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